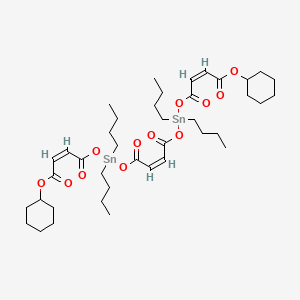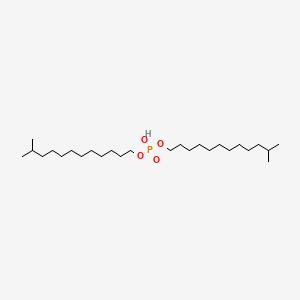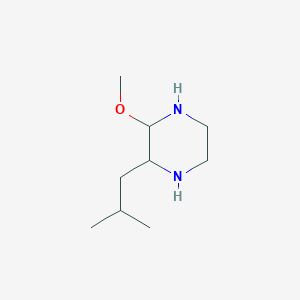
1-Propanoylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanoylpyrrolidin-2-one is a five-membered lactam, also known as a γ-lactam. This compound is part of the pyrrolidinone family, which is characterized by a pyrrolidine ring fused with a carbonyl group. Pyrrolidinones are widely recognized for their biological activities and are commonly found in both natural products and synthetic compounds .
Métodos De Preparación
1-Propanoylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize air-stable and low-cost copper salts as promoters, along with non-poisonous and cost-effective oxidants like Oxone .
Análisis De Reacciones Químicas
1-Propanoylpyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: Electrophilic substitution reactions can be performed on the pyrrolidinone ring, often using halogens like iodine.
Common reagents used in these reactions include copper salts, Oxone, and various oxidants and additives. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Aplicaciones Científicas De Investigación
1-Propanoylpyrrolidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The presence of the pyrrolidinone ring allows it to participate in multiple biochemical processes, although specific molecular targets and pathways are not extensively documented in the literature .
Comparación Con Compuestos Similares
1-Propanoylpyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolone: Exhibits diverse biological activities and is used in the synthesis of various bioactive agents.
Pyrrolidine: A versatile scaffold in drug discovery, known for its biological activity and structural diversity.
This compound stands out due to its unique synthetic routes and its wide range of applications in various fields.
Propiedades
Número CAS |
77015-41-9 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-propanoylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-2-6(9)8-5-3-4-7(8)10/h2-5H2,1H3 |
Clave InChI |
MNRCYXHUPGJXOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)


![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

